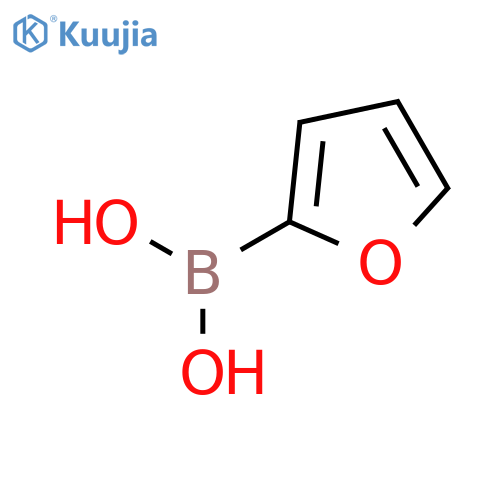

Cas no 13331-23-2 (2-furylboronic acid)

2-furylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Furanboronic acid

- FURAN-2-BORONIC ACID

- AKOS 90301

- AKOS BRN-0264

- 2-FURYLBORONIC ACID

- 2-FURANYLBORONIC ACID

- RARECHEM AH PB 0259

- TIMTEC-BB SBB004326

- 2-Furylboronic Acid (contains varying amounts of Anhydride)

- furan-2-ylboronic acid

- (5-Furanyl)boronic acid

- Furan-2-boronic Acid (contains varying amounts of Anhydride)

- 2-Furanylboronic Acid (contains varying amounts of Anhydride)

- 2-Furanboronicacid (7CI,8CI)

- Boronic acid, 2-furanyl- (9CI)

- Furan-2-acid

- 2-furan acid

- 2-Boronofuran

- 2-Furaneboronicacid

- furan 2-boronic acid

- 2-Furan Boronic Acid

- (furan-2-yl)boronic acid

- furan-2-ylboranediol

- Boronic acid, furanyl-

- 2furylboronic acid

- furanylboronic acid

- PubChem2182

- 2-furan-boronic acid

- 2-furanboronic acid;

- 2-furanyl-boronic acid

- furan-2-boronic Acid;

- furyl-2-B(OH)2

- furan-2-ylboronic acid;

- furan-2-yl boronic acid

- 2-furyl-B(OH)2;

- AB07247

- furan-2-boronic

- AM20080239

- FT-0612466

- 2-Furanboronicacid

- BORONIC ACID, B-2-FURANYL-

- AC-5372

- F0001-0441

- SB60890

- A22938

- PD148430

- CHEMBL142083

- PZJSZBJLOWMDRG-UHFFFAOYSA-N

- BDBM50067912

- SCHEMBL42406

- MFCD00799544

- 2-Furanylboronic acid, >=95.0%

- AKOS000279611

- BCP26565

- F0394

- EN300-67042

- furanboronic acid

- NCGC00249447-02

- J-509545

- 13331-23-2

- CS-W001205

- SY013494

- NCGC00249447-01

- GS-6720

- DTXSID70370247

- 2-Furylboronic acid(contains varying amounts of Anhydride)

- Furane-2-boronicacid

- STK893480

- DB-025199

- BBL020790

- 2-furylboronic acid

-

- MDL: MFCD00799544

- インチ: 1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H

- InChIKey: PZJSZBJLOWMDRG-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C([H])=C1B(O[H])O[H]

- BRN: 112370

計算された属性

- せいみつぶんしりょう: 112.033174g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 112.033174g/mol

- 単一同位体質量: 112.033174g/mol

- 水素結合トポロジー分子極性表面積: 53.6Ų

- 重原子数: 8

- 複雑さ: 75.7

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.2500

- ゆうかいてん: 112 °C (dec.) (lit.)

- ふってん: 247.7°C at 760 mmHg

- フラッシュポイント: 103.6℃

- 屈折率: 1.49

- ようかいど: 可溶于氯仿(轻微,超声处理),DMSO(轻微)

- すいようせい: Slightly soluble in water.

- PSA: 53.60000

- LogP: -1.04060

- ようかいせい: 未確定

- 酸性度係数(pKa): 8.29±0.53(Predicted)

- かんど: Air Sensitive

2-furylboronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- 危険レベル:IRRITANT, AIR SENSITIVE, KEEP COLD

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:2-8°C

2-furylboronic acid 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-furylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-67042-2.5g |

(furan-2-yl)boronic acid |

13331-23-2 | 92% | 2.5g |

$27.0 | 2023-05-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0852-100G |

2-furylboronic acid |

13331-23-2 | 97% | 100g |

¥ 1,108.00 | 2023-04-05 | |

| Life Chemicals | F0001-0441-10g |

Furan-2-boronic acid |

13331-23-2 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Ambeed | A318351-500g |

Furan-2-ylboronic acid |

13331-23-2 | 98% | 500g |

$737.0 | 2025-02-24 | |

| Enamine | EN300-67042-100.0g |

(furan-2-yl)boronic acid |

13331-23-2 | 92% | 100g |

$260.0 | 2023-05-03 | |

| Ambeed | A318351-25g |

Furan-2-ylboronic acid |

13331-23-2 | 98% | 25g |

$43.0 | 2025-02-24 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682399447-10g |

2-furylboronic acid |

13331-23-2 | 98%(GC) | 10g |

¥ 647.1 | 2024-07-19 | |

| abcr | AB131414-5 g |

Furan-2-boronic acid, 97%; . |

13331-23-2 | 97% | 5g |

€76.10 | 2023-04-04 | |

| abcr | AB131414-500 g |

Furan-2-boronic acid, 97%; . |

13331-23-2 | 97% | 500g |

€1,003.20 | 2023-04-04 | |

| Enamine | EN300-67042-10.0g |

(furan-2-yl)boronic acid |

13331-23-2 | 92% | 10g |

$51.0 | 2023-05-03 |

2-furylboronic acid 関連文献

-

Thomas Pesnot,Lauren M. Tedaldi,Pablo G. Jambrina,Edina Rosta,Gerd K. Wagner Org. Biomol. Chem. 2013 11 6357

-

Yan He,Xinying Zhang,Liangyan Cui,Jianji Wang,Xuesen Fan Green Chem. 2012 14 3429

-

Richa Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2014 4 9885

-

Chun Sakong,Hae Joong Kim,Se Hun Kim,Jin Woong Namgoong,Jong Ho Park,Jang-Hyun Ryu,Boeun Kim,Min Jae Ko,Jae Pil Kim New J. Chem. 2012 36 2025

-

Hyojin Kang,Su Yeon An,Bright Walker,Seyeong Song,Taehyo Kim,Jin Young Kim,Changduk Yang J. Mater. Chem. A 2015 3 9899

-

Trieu N. Trinh,Lacey Hizartzidis,Andrew J. S. Lin,David G. Harman,Adam McCluskey,Christopher P. Gordon Org. Biomol. Chem. 2014 12 9562

-

Nadine Friebe,Katja Schreiter,Joachim Kübel,Benjamin Dietzek,Norbert Moszner,Peter Burtscher,Alexander Oehlke,Stefan Spange New J. Chem. 2015 39 5171

-

Mette Ishoey,Rico G. Petersen,Michael ?. Petersen,Peng Wu,Mads H. Clausen,Thomas E. Nielsen Chem. Commun. 2017 53 9410

-

Wen-Wen Tao,Kai Wang,Jia-Xiong Chen,Yi-Zhong Shi,Wei Liu,Cai-Jun Zheng,Yan-Qing Li,Jia Yu,Xue-Mei Ou,Xiao-Hong Zhang J. Mater. Chem. C 2019 7 4475

-

Jinshun Lin,Xiuli Jin,Yiwen Bu,Deliang Cao,Nannan Zhang,Shangfu Li,Qinsheng Sun,Chunyan Tan,Chunmei Gao,Yuyang Jiang Org. Biomol. Chem. 2012 10 9734

関連分類

- Other Chemical Reagents Derivatization Reagents

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds Heteroaromatic compounds

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds

2-furylboronic acidに関する追加情報

Comprehensive Overview of 2-Furylboronic Acid (CAS No. 13331-23-2): Properties, Applications, and Industry Trends

2-Furylboronic acid (CAS No. 13331-23-2) is a versatile boronic acid derivative widely utilized in organic synthesis, pharmaceuticals, and material science. This heterocyclic compound, featuring a furan ring coupled with a boronic acid functional group, has gained significant attention due to its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern catalytic chemistry. With the rise of green chemistry and sustainable synthesis, researchers are increasingly exploring its potential in eco-friendly protocols.

The molecular structure of 2-furylboronic acid (C4H3OBO2) enables unique reactivity patterns. Its boron-containing moiety acts as a key intermediate for constructing complex biaryl compounds, while the furan ring contributes to electron-rich properties ideal for ligand design and polymer modifications. Recent studies highlight its utility in OLED materials and bioconjugation techniques, aligning with growing interest in optoelectronic materials and targeted drug delivery systems.

In pharmaceutical applications, CAS 13331-23-2 serves as a building block for API synthesis, particularly in kinase inhibitor development. The compound's ability to form stable boronate esters makes it valuable for proteolysis-targeting chimera (PROTAC) research—a hot topic in degrader technology. Industry reports indicate rising demand for high-purity 2-furylboronic acid to support cancer therapeutics and neurodegenerative disease research.

Material scientists leverage 2-furylboronic acid's dual functionality to develop self-healing polymers and smart coatings. Its dynamic covalent chemistry properties enable reversible bond formation, answering the market need for recyclable materials. Startups are patenting methods to incorporate this compound into biodegradable packaging solutions—addressing global concerns about plastic waste reduction.

Analytical characterization of 13331-23-2 typically involves NMR spectroscopy (particularly 11B NMR), HPLC purity analysis, and mass spectrometry. Suppliers now emphasize metal impurity control (<0.5 ppm) to meet stringent catalysis industry standards. The compound's stability under anhydrous conditions remains a critical quality parameter for large-scale Suzuki couplings.

Emerging trends show 2-furylboronic acid playing pivotal roles in flow chemistry systems and continuous manufacturing—key innovations in Industry 4.0 for chemical production. Computational chemists are modeling its reaction kinetics using AI-assisted synthesis planning tools, reflecting the intersection of digital transformation and chemical R&D.

Environmental considerations drive research into aqueous-phase Suzuki reactions using this reagent. Recent breakthroughs demonstrate its efficacy in microwave-assisted synthesis, reducing energy consumption by 60% compared to traditional methods—a response to carbon footprint reduction demands in fine chemical manufacturing.

With global markets for boronic acid derivatives projected to grow at 6.8% CAGR (2023-2030), 2-furylboronic acid maintains strategic importance. Patent analysis reveals increasing applications in agrochemical intermediates and flame retardant additives, though its primary growth driver remains pharmaceutical process chemistry. Regulatory-compliant GMP-grade production is becoming a competitive differentiator among suppliers.

Future directions include exploring enzyme-mediated borylation techniques for sustainable production and developing solid-supported variants to simplify purification. As the scientific community prioritizes atom economy and step-efficient synthesis, CAS 13331-23-2 continues to offer innovative solutions across multiple disciplines.

13331-23-2 (2-furylboronic acid) 関連製品

- 1256355-56-2((5-(Hydroxymethyl)furan-2-yl)boronic acid)

- 157670-39-8(2-furanyl-Boronic acid dimethyl ester)

- 331833-83-1((5-cyano-1-benzofuran-2-yl)boronic acid)

- 913835-69-5(Benzofuran-2,5-diboronic acid)

- 27339-38-4(3-Formylfuran-2-boronic acid)

- 62306-79-0((5-methylfuran-2-yl)boronic acid)

- 62306-78-9(4-Formylfuran-2-boronic Acid)

- 27329-70-0(2-Formylfuran-5-boronic acid)

- 98437-24-2(2-Benzofurylboronic acid)

- 13331-23-2(2-furylboronic acid)